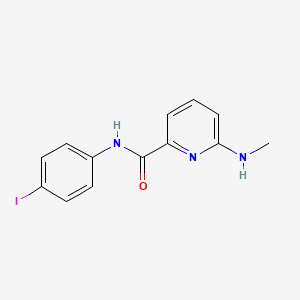![molecular formula C13H19N3O4S B7555069 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid, also known as SPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. SPP is a derivative of piperazine and is a member of the sulfonamide family of compounds.
科学研究应用
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. This compound has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. Additionally, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
作用机制
The mechanism of action of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of the serotonin 5-HT1A receptor. This compound has been shown to act as a partial agonist at this receptor, which results in the activation of downstream signaling pathways that regulate mood, anxiety, and stress. Additionally, this compound has been found to inhibit carbonic anhydrase IX, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to have anticonvulsant and neuroprotective properties, which may be due to its ability to modulate ion channels and reduce oxidative stress. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
未来方向
There are several future directions for the study of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid. One potential area of research is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and should be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and well-understood mechanism of action make it an attractive candidate for laboratory experiments. However, further research is needed to fully understand its potential therapeutic applications and to develop this compound analogs with improved pharmacological properties.
合成方法
The synthesis of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid involves the reaction between 4-aminobenzenesulfonamide and 1-benzylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 2-bromoacetic acid to yield this compound. The synthesis of this compound is relatively simple and can be achieved through a two-step reaction process.
属性
IUPAC Name |
2-[4-(4-sulfamoylphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(13(17)18)15-6-8-16(9-7-15)11-2-4-12(5-3-11)21(14,19)20/h2-5,10H,6-9H2,1H3,(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIXTXHDBLZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
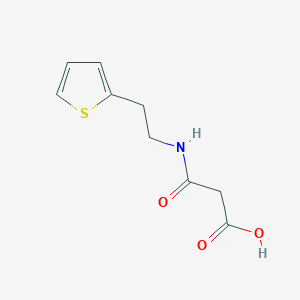

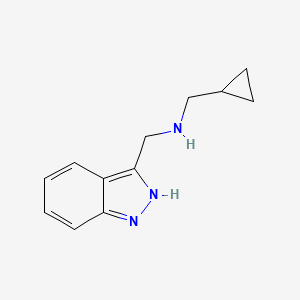
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
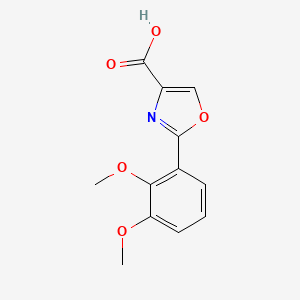
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
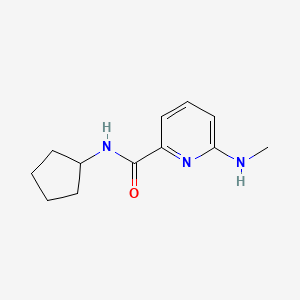
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
